3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Beschreibung
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid [1.1.1]pentane scaffold substituted with a difluoromethyl (-CF₂H) group and a carboxylic acid moiety. The bicyclo[1.1.1]pentane (BCP) core is a non-classical bioisostere for phenyl or tert-butyl groups, offering enhanced metabolic stability and reduced conformational flexibility . The difluoromethyl group introduces electronegativity and lipophilicity, while the carboxylic acid enables derivatization for drug discovery applications. This compound has been utilized as a precursor in pharmaceutical research, notably provided by Pfizer through its Compound Transfer Program .
Synthetic routes involve functionalization of the BCP core via radical fluorination or metal-catalyzed methods. For example, reduction of the carboxylic acid derivative with LiAlH₄ yields (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol, demonstrating its versatility as a synthetic intermediate .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-4(9)6-1-7(2-6,3-6)5(10)11/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQXPYGSYCIQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090481-18-6 | |
| Record name | 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the generation of difluorocarbene intermediates. One common method is the one-pot synthesis from α-allyldiazoacetate precursors, which undergo cyclopropanation followed by reaction with difluorocarbene . The reaction conditions often require specific catalysts and controlled environments to ensure the stability and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity. The process may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical probes and as a tool for studying enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or bind to receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its applications in medicine and biology.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The physicochemical and biological properties of BCP derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Substituent Effects on Key Properties
Key Findings from Comparative Studies
Lipophilicity :
- The trifluoromethyl analog exhibits the highest logP (predicted ~2.5) due to the strong electron-withdrawing -CF₃ group, making it suitable for hydrophobic targets .
- The difluoromethyl derivative balances lipophilicity (logP ~1.8) and metabolic stability, ideal for CNS-targeting drugs .
Synthetic Accessibility: Difluoromethyl and trifluoromethyl derivatives require specialized fluorination techniques, such as radical fluorination (e.g., using CF₃TMS/NaI) . Amino and methoxycarbonyl analogs are synthesized via amidation or esterification, offering straightforward scalability .
Biological Performance :
Biologische Aktivität
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2090481-18-6) is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory responses and as a bioisostere in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula: CHFO
- Molecular Weight: 162.14 g/mol
- Purity: >97%
- IUPAC Name: this compound
Synthesis
The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that utilize Suzuki coupling and radical bicyclopentylation strategies. These methods have shown to yield high-purity compounds suitable for biological evaluation .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds containing the bicyclo[1.1.1]pentane structure, including derivatives like this compound. In vitro assays demonstrated that these compounds can significantly inhibit pro-inflammatory cytokine release, suggesting a mechanism of action that involves modulation of NFκB signaling pathways .
Table 1: Biological Activity Summary
| Compound Name | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| BCP-sLXm 6a | Anti-inflammatory | <0.001 | NFκB inhibition |
| BCP-sLXm 6b | Anti-inflammatory | <0.01 | Cytokine modulation |
Therapeutic Implications
The incorporation of bicyclo[1.1.1]pentane moieties into drug candidates has been explored as a strategy to enhance metabolic stability and bioactivity. The rigid structure of BCPs allows for better interaction with biological targets while reducing susceptibility to metabolic degradation .
Case Studies
In a significant study, researchers synthesized several BCP-containing lipoxin A4 mimetics and evaluated their effects on inflammatory responses in human monocyte cell lines. One compound, BCP-sLXm 6a, exhibited remarkable potency in inhibiting lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, showcasing its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. Q1. What is the structural significance of the bicyclo[1.1.1]pentane core in 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how does it influence reactivity?
The bicyclo[1.1.1]pentane (BCP) framework imposes significant steric strain due to its rigid, three-dimensional geometry, which restricts rotational freedom and enhances metabolic stability in drug candidates. This strain also affects reactivity, particularly in functionalization reactions at the bridgehead positions. For example, the 1-carboxylic acid group and 3-difluoromethyl substituent create electronic and steric environments that modulate nucleophilic/electrophilic behavior. Studies on analogous compounds (e.g., 3-trifluoromethyl-BCP derivatives) show that fluorination increases lipophilicity and alters hydrogen-bonding capacity, critical for target binding .
Q. Q2. What synthetic strategies are commonly employed to construct the bicyclo[1.1.1]pentane scaffold in this compound?
Synthesis typically involves:
- Carbene insertion : Using bicyclo[1.1.0]butane precursors and transition-metal catalysts (e.g., Cu or Rh) to form the strained BCP core.
- Radical or nucleophilic addition : Functionalizing preformed BCP intermediates (e.g., bicyclo[1.1.1]pent-1-yl lithium) with difluoromethyl groups via halogen exchange or electrophilic fluorination .
Key challenges include controlling regioselectivity and minimizing side reactions due to the scaffold’s instability under harsh conditions.
Advanced Research Questions
Q. Q3. How can researchers address contradictions in reported synthetic yields for 3-substituted BCP-carboxylic acids?
Discrepancies often arise from variations in:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading. For example, esterification of the carboxylic acid group (e.g., methyl ester formation) requires anhydrous conditions to prevent hydrolysis .
- Purification methods : Chromatography vs. crystallization. Impurities from incomplete fluorination (e.g., residual -CH2F vs. -CF2H) can skew yield calculations. Cross-validation via NMR and LC-MS is critical .
Q. Q4. What methodologies are recommended for introducing the difluoromethyl group at the 3-position while preserving the BCP core?
Two advanced approaches:
Electrophilic fluorination : Treating 3-hydroxymethyl-BCP precursors with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace -OH with -CF2H .
Cross-coupling : Using Pd-catalyzed reactions (e.g., Negishi or Suzuki-Miyaura) with fluorinated boronic esters. However, steric hindrance at the 3-position often necessitates bulky ligands (e.g., SPhos) to enhance efficiency .
Q. Q5. How does the difluoromethyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?
- Lipophilicity : The -CF2H group increases logP by ~0.5–1.0 units compared to -CH3, enhancing membrane permeability .
- Acidity : The carboxylic acid (pKa ~2.5–3.0) is less acidic than non-fluorinated analogs due to electron-withdrawing effects of -CF2H, affecting salt formation and solubility .
- Metabolic stability : Fluorination reduces oxidative metabolism, as shown in microsomal stability assays for similar BCP derivatives .
Q. Q6. What analytical techniques are most effective for characterizing structural and stereochemical purity?
- X-ray crystallography : Resolves bridgehead stereochemistry and confirms BCP core integrity .
- Multinuclear NMR : , , and NMR identify regioisomers (e.g., 2- vs. 3-substitution) and fluorination patterns .
- HRMS and IR spectroscopy : Detect trace impurities (e.g., over-fluorinated byproducts) and validate functional groups .
Q. Q7. How can this compound serve as a bioisostere in medicinal chemistry applications?
The BCP core mimics phenyl or cyclohexyl groups while offering improved rigidity and reduced entropic penalties upon target binding. For example:
- Carboxylic acid bioisosterism : Replaces aspartic/glutamic acid in protease inhibitors, enhancing selectivity for charged binding pockets .
- Difluoromethyl as a lipophilic substituent : Mimics -CH3 or -CF3 in kinase inhibitors, optimizing hydrophobic interactions without steric bulk .
Experimental Design & Data Analysis
Q. Q8. What precautions are necessary when handling this compound in aqueous or protic environments?
- Hydrolysis risk : The ester derivatives (e.g., methyl esters) are prone to hydrolysis in aqueous buffers. Use aprotic solvents (e.g., DMF, THF) and avoid strong acids/bases .
- Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent degradation. Lyophilization is recommended for long-term stability .
Q. Q9. How can researchers optimize reaction conditions for scale-up synthesis?
Q. Q10. What computational tools aid in predicting the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
